(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including an ethyl ester, a cyano group, an acrylamide, and a nitrophenyl group. These groups are attached to a dihydrothieno[2,3-c]pyridine core. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The “dihydrothieno[2,3-c]pyridine” part of the name suggests a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The other functional groups are attached to this core structure at the positions indicated by the numbers in the name.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, the nitro group could be reduced to an amine, and the acrylamide could participate in Michael addition reactions. The exact reactions that the compound can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces, and its reactivity would depend on the reactivity of its functional groups.Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, compounds containing nitro groups can often be explosive, and compounds containing cyano groups can release toxic hydrogen cyanide gas under certain conditions. Therefore, appropriate safety precautions should be taken when handling this compound.
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent in a chemical reaction, future research could involve exploring its reactivity under different conditions or with different substrates.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, more specific information would be needed.
properties
IUPAC Name |
ethyl 3-cyano-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-2-29-20(26)23-9-8-15-16(11-21)19(30-17(15)12-23)22-18(25)7-6-13-4-3-5-14(10-13)24(27)28/h3-7,10H,2,8-9,12H2,1H3,(H,22,25)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFGAJMJMPRPV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.